molecular formula C13H17N3O3 B11851542 tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Katalognummer: B11851542
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: HLEBIVNRMMBFOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone is an indole-derived compound characterized by a ketone group bridging a 3-methoxyphenyl moiety and the 3-position of an indole ring. Its molecular formula is C₁₇H₁₅NO₂, with a molecular weight of 265.31 g/mol. The compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive indole derivatives, particularly synthetic cannabinoids and antimalarial agents .

Eigenschaften

Molekularformel

C13H17N3O3

Molekulargewicht

263.29 g/mol

IUPAC-Name

tert-butyl 5-methoxy-3-methylpyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-8-9-6-11(18-5)14-7-10(9)16(15-8)12(17)19-13(2,3)4/h6-7H,1-5H3

InChI-Schlüssel

HLEBIVNRMMBFOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=CN=C(C=C12)OC)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von tert-Butyl-5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridin-1-carboxylat beinhaltet typischerweise die Assemblierung des PyrazolopyridinsystemsDie Reaktionsbedingungen beinhalten oft die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um den Cyclisierungsprozess zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um die Skalierbarkeit und Reproduzierbarkeit der Synthese zu gewährleisten .

Analyse Chemischer Reaktionen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so den Substrat-Zugang blockiert oder die Enzymkonformation verändert. Sie kann auch mit Rezeptoren interagieren, Signaltransduktionswege modulieren und zelluläre Reaktionen beeinflussen.

Wirkmechanismus

The mechanism of action of tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Methoxy Substitution

The position of the methoxy group on the phenyl ring significantly affects biological activity and physicochemical properties.

Compound Name Methoxy Position Molecular Weight (g/mol) Key Properties/Activity Reference
1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone (RCS-8 2-methoxy isomer) 2- 265.31 Synthetic cannabinoid activity; distinct MS fragmentation
1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone (Target compound) 3- 265.31 Potential 5-HT6 receptor modulation; distinct metabolic stability
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone (RCS-8 4-methoxy isomer) 4- 265.31 Lower receptor binding affinity compared to 3-methoxy isomer

Key Findings :

  • The 3-methoxy isomer (target compound) exhibits enhanced metabolic stability compared to the 2- and 4-methoxy isomers due to steric and electronic effects .
  • Mass spectrometry (MS) differentiation: The 3-methoxy isomer produces fragment ions at 121.0648 m/z (C₈H₉O⁺) at 20 eV, while the 2-methoxy isomer generates 91.0542 m/z (C₇H₇⁺) at 40 eV .

Indole-Ethanone Derivatives with Varied Substituents

Sulfur-Containing Analogues

Sulfur substitutions (e.g., thioethers) enhance antimalarial activity but may increase toxicity:

Compound Name Substituent IC₅₀ (nM) Key Properties Reference
1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone 4-Nitrothiophenyl 240 Moderate antimalarial activity
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone 4-Bromothiophenyl 90 High potency; potential cytotoxicity
Target compound 3-Methoxyphenyl N/A Lower toxicity profile; unexplored antimalarial activity

Key Findings :

  • Thioether derivatives show superior antimalarial activity (IC₅₀ < 100 nM) but may exhibit higher cytotoxicity than the methoxy-substituted target compound .

Key Findings :

  • Addition of a pentyl chain (e.g., JWH-302) enhances cannabinoid receptor binding but introduces psychoactive properties, limiting therapeutic use .
  • The target compound’s lack of a pentyl group may reduce receptor affinity but improve safety for non-CNS applications .

Triazole-Hybrid Derivatives

Incorporation of triazole moieties enhances antiproliferative activity:

Compound Name Substituent Antiproliferative IC₅₀ (μM) Target Pathway Reference
2-((4-Allyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone Oxime (7b) 4-Methoxyphenyl + triazole 1.2 ± 0.1 Tubulin polymerization
Target compound 3-Methoxyphenyl Not tested Unknown N/A

Key Findings :

Toxicity Profiles

Compound Name Acute Oral Toxicity (LD₅₀) Skin Irritation Key Hazards Reference
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone 300 mg/kg (Category 4) Category 2 Respiratory irritation
Target compound Not reported Not reported Presumed lower toxicity N/A

Key Findings :

  • Sulfonyl derivatives (e.g., phenylsulfonyl) exhibit higher acute toxicity (H302, H315, H319 hazards) compared to methoxy-substituted analogues .
  • The absence of reactive groups (e.g., sulfonyl, thioether) in the target compound suggests a safer profile for laboratory handling .

Biologische Aktivität

tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS Number: 1956386-19-8) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C13H17N3O3C_{13}H_{17}N_{3}O_{3}, with a molecular weight of 263.29 g/mol. Detailed physical properties like density and boiling point remain unspecified in current literature sources .

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : Potential interactions with dopamine receptors suggest possible applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Certain pyrazole derivatives have demonstrated activity against various bacterial strains.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic routes often include condensation reactions followed by functional group modifications to achieve the desired structure .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Dopamine Receptor Interaction : A study highlighted the selective agonist activity of related compounds on dopamine receptors, indicating that modifications in the pyrazole structure can significantly impact receptor binding and activation . This suggests that this compound may also exhibit similar properties.
  • Antiproliferative Effects : Research on pyrazolo[3,4-c]pyridines has shown that certain derivatives can inhibit the growth of cancer cells. For instance, compounds with similar scaffolds have been tested against various cancer cell lines, demonstrating significant cytotoxicity .
  • Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity are still under investigation but suggest a promising avenue for further research .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPyrazolo[3,4-c]pyridinesInhibition of cancer cell growth
NeuropharmacologicalDopamine receptor agonistsSelective activation of D2 receptors
AntimicrobialVarious pyrazole derivativesActivity against multiple bacterial strains

Q & A

Q. What synthetic routes are commonly employed for preparing tert-butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate, and what parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step strategies, starting with the construction of the pyrazole ring fused to the pyridine core. Key steps include:

  • Cyclization : Use of hydrazine hydrate with acetic acid in ethanol under reflux to form the pyrazolo[3,4-c]pyridine scaffold .
  • Functionalization : Introduction of methoxy and methyl groups via nucleophilic substitution or palladium-catalyzed coupling.
  • Protection : Incorporation of the tert-butyl carbamate group using Boc anhydride under basic conditions (e.g., DMAP or TEA) .
    Critical Parameters :
  • Reagent stoichiometry : Excess hydrazine (1.5–2 eq) improves cyclization efficiency .
  • Temperature : Reflux conditions (70–80°C) minimize byproduct formation during cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy at C5, methyl at C3) and Boc-group integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 306.1452) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms the fused pyrazole-pyridine system (e.g., bond angles and torsion angles) .

Q. What safety precautions are necessary for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray data during characterization?

Methodological Answer:

  • Dynamic NMR Analysis : Investigate temperature-dependent spectra to identify conformational flexibility (e.g., rotamers of the tert-butyl group) .
  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate crystallographic assignments .
  • Multi-Technique Cross-Validation : Pair X-ray data with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm1^{-1} for the Boc group) .

Q. What strategies mitigate byproduct formation during cyclization?

Methodological Answer:

  • Optimized Solvent Systems : Use ethanol/water mixtures (4:1) to enhance solubility and reduce side reactions .
  • Catalytic Additives : Iodine (0.1 eq) promotes regioselective cyclization, minimizing dimerization .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hours) and improves yield by 15–20% .

Q. How does the tert-butyl carbamate group influence reactivity in downstream functionalization?

Methodological Answer:

  • Steric Hindrance : The bulky Boc group directs electrophilic substitution to the pyridine C4 position .
  • Deprotection Kinetics : Trifluoroacetic acid (TFA) in DCM (1:4 v/v, 2 hours) selectively removes the Boc group without disrupting the pyrazole ring .
  • Cross-Coupling Compatibility : Suzuki-Miyaura reactions require Pd(OAc)2_2/SPhos to overcome steric limitations .

Q. What computational methods predict biological activity, and how do they align with experimental data?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2), guided by pyrazolo[3,4-c]pyridine’s ATP-mimetic core .
  • QSAR Models : Correlate logP (calculated: 2.8) with membrane permeability using Molinspiration .
  • Validation : Compare IC50_{50} values from enzymatic assays (e.g., 50 nM for JAK2 inhibition) with docking scores (RMSD <2.0 Å) .

Q. How can researchers optimize purification for scale-up synthesis?

Methodological Answer:

  • Recrystallization : Use tert-butyl methyl ether (TBME) to isolate high-purity crystals (yield: 85%) .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for >99% purity in milligram-scale batches .
  • In-line Analytics : Integrate LC-MS monitoring to detect and remove impurities (e.g., de-Boc byproduct at m/z 206.0924) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.